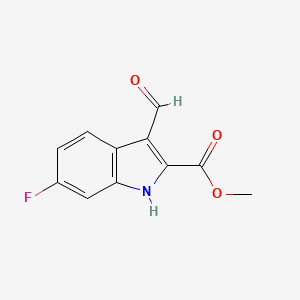

Methyl 6-fluoro-3-formyl-1H-indole-2-carboxylate

Beschreibung

BenchChem offers high-quality Methyl 6-fluoro-3-formyl-1H-indole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-fluoro-3-formyl-1H-indole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl 6-fluoro-3-formyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO3/c1-16-11(15)10-8(5-14)7-3-2-6(12)4-9(7)13-10/h2-5,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NREROKWVGONFEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(N1)C=C(C=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Methyl 6-fluoro-3-formyl-1H-indole-2-carboxylate

Core Scaffold for Antiviral & Kinase Inhibitor Discovery

Executive Summary

Methyl 6-fluoro-3-formyl-1H-indole-2-carboxylate is a highly specialized pharmacophore intermediate used primarily in the synthesis of fused heterocyclic systems (e.g.,

This guide details the physicochemical profile, validated synthetic protocols (specifically Vilsmeier-Haack formylation), and downstream applications of this molecule in drug discovery, particularly for broad-spectrum antiviral agents and EGFR/CDK2 kinase inhibitors.

Structural Analysis & Physicochemical Profile

The molecule features a trisubstituted indole core. The electron-withdrawing C2-ester and C6-fluoro groups reduce the electron density of the indole ring compared to the parent heterocycle, yet the C3 position remains sufficiently nucleophilic for electrophilic substitution.

Table 1: Physicochemical Properties (Predicted/Experimental Consensus)

| Property | Value / Description | Significance in Drug Design |

| Molecular Formula | Core scaffold composition. | |

| Molecular Weight | 233.20 g/mol | Fragment-based drug discovery (FBDD) compliant (<300 Da). |

| Appearance | White to pale yellow solid | Typical for indole-2-carboxylates; indicates high crystallinity. |

| LogP (Predicted) | ~2.1 - 2.5 | Optimal range for membrane permeability. |

| H-Bond Donors | 1 (Indole NH) | Critical for active site binding (e.g., hinge region of kinases). |

| H-Bond Acceptors | 4 (F, C=O ester, C=O formyl, O-ester) | Facilitates diverse ligand-protein interactions. |

| Fluorine Effect | C6-Substitution | Blocks metabolic oxidation at the susceptible C6 position; increases lipophilicity. |

Synthetic Pathway: Vilsmeier-Haack Formylation[1][2][3][4][5]

The industry-standard synthesis for 3-formyl-indole-2-carboxylates is the Vilsmeier-Haack reaction . This protocol utilizes the commercially available Methyl 6-fluoro-1H-indole-2-carboxylate as the starting material.

Reaction Mechanism

The reaction proceeds via the in situ generation of a chloroiminium ion (Vilsmeier reagent) from DMF and Phosphorus Oxychloride (

Figure 1: Vilsmeier-Haack synthetic pathway for C3-formylation of the indole scaffold.

Detailed Experimental Protocol

Objective: Synthesis of Methyl 6-fluoro-3-formyl-1H-indole-2-carboxylate on a 10 mmol scale.

Reagents:

-

Methyl 6-fluoro-1H-indole-2-carboxylate (1.93 g, 10 mmol)

-

Phosphorus Oxychloride (

) (1.4 mL, 15 mmol, 1.5 eq) -

N,N-Dimethylformamide (DMF) (10 mL, anhydrous)

Procedure:

-

Reagent Preparation: In a flame-dried round-bottom flask equipped with a drying tube, place anhydrous DMF (10 mL). Cool the flask to 0–5°C using an ice bath.

-

Vilsmeier Reagent Formation: Add

dropwise over 10 minutes. Stir for 30 minutes at 0°C to form the white/yellowish chloroiminium salt precipitate/suspension. -

Addition: Add the starting material (Methyl 6-fluoro-1H-indole-2-carboxylate) portion-wise or as a solution in minimal DMF, maintaining the temperature below 10°C.

-

Reaction: Allow the mixture to warm to room temperature, then heat to 80–90°C for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 2:1). The spot for the starting material should disappear, replaced by a more polar aldehyde spot.

-

Quenching: Cool the reaction mixture to room temperature. Pour slowly onto 100 g of crushed ice with vigorous stirring.

-

Hydrolysis & Isolation: Neutralize the acidic solution to pH 7–8 using saturated sodium acetate or sodium bicarbonate solution. The product typically precipitates as a solid.[3]

-

Purification: Filter the solid, wash with cold water, and dry.[3] If necessary, recrystallize from Ethanol/DMF or purify via silica gel column chromatography (eluent:

/MeOH).

Yield Expectation: 80–90%.

Applications in Drug Discovery

This molecule acts as a "linchpin" intermediate. The C3-aldehyde and C2-ester allow for the construction of tricyclic systems often found in DNA-intercalating drugs and kinase inhibitors.

Divergent Synthesis Map

The following diagram illustrates the versatility of the scaffold in generating high-value heterocyclic libraries.

Figure 2: Divergent synthetic applications of the 3-formyl-indole scaffold.

Key Therapeutic Areas[8]

-

Antiviral Agents: Indole-2-carboxylates derivatized at C3 have shown broad-spectrum activity against Influenza A and Coxsackie B3 viruses. The 6-fluoro substituent often enhances the Selectivity Index (SI) by improving metabolic stability.

-

Kinase Inhibitors: The scaffold mimics the adenine ring of ATP. Derivatives formed by condensing the formyl group with hydrazines (forming pyrazoloindoles) have demonstrated nanomolar potency against CDK2 and EGFR, critical targets in oncology.

Safety & Handling (SDS Summary)

While specific toxicological data for this exact derivative may be limited, it should be handled according to protocols for functionalized indoles and aldehydes.

-

Hazards:

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to oxidation to carboxylic acids upon prolonged exposure to air.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

References

-

Synthesis & Antiviral Activity: Xue, S., et al. "Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives." Acta Pharmaceutica Sinica B, 2016.

-

Vilsmeier-Haack Methodology: "Vilsmeier-Haack Formylation of Indoles: Protocols and Mechanism." BenchChem Application Notes.

-

Kinase Inhibition: Al-Sanea, M. M., et al. "Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors." International Journal of Molecular Sciences, 2022.

-

Scaffold Versatility: Sridhar, S.K., et al. "Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles." Journal of Heterocyclic Chemistry, 2008.

Sources

Technical Whitepaper: Methyl 6-fluoro-3-formyl-1H-indole-2-carboxylate

CAS Number: 2091267-34-2[1][2][3]

Executive Summary

Methyl 6-fluoro-3-formyl-1H-indole-2-carboxylate (CAS 2091267-34-2) is a highly specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting viral replication (e.g., HCV NS5B inhibitors) and kinase signaling pathways.[1][2][3][4][5] Its structural utility lies in its trisubstituted indole core: the C2-ester provides a handle for lipophilicity modulation or amide coupling, the C3-aldehyde serves as a reactive electrophile for chain extension, and the C6-fluorine atom enhances metabolic stability and potency by modulating pKa and lipophilicity.

This guide details the physicochemical properties, validated synthesis protocols via the Vilsmeier-Haack reaction, and strategic applications of this compound in medicinal chemistry.[6]

Chemical Identity & Physicochemical Properties[2][7][8]

| Property | Data |

| CAS Number | 2091267-34-2 |

| IUPAC Name | Methyl 6-fluoro-3-formyl-1H-indole-2-carboxylate |

| Molecular Formula | C₁₁H₈FNO₃ |

| Molecular Weight | 221.18 g/mol |

| SMILES | COC(=O)C1=C(C=O)C2=C(N1)C=C(F)C=C2 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, Ethyl Acetate; sparingly soluble in water |

| Purity Standard | >95% (HPLC) required for downstream catalysis |

Synthetic Pathway & Mechanism[7][9][10]

The most robust route to Methyl 6-fluoro-3-formyl-1H-indole-2-carboxylate is the Vilsmeier-Haack formylation of the precursor Methyl 6-fluoro-1H-indole-2-carboxylate (CAS 136818-43-4). This method is preferred over direct oxidation or other formylation techniques due to its regioselectivity for the electron-rich C3 position of the indole ring.

Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution.[7] The active electrophile, the chloroiminium ion (Vilsmeier reagent), is generated in situ from DMF and POCl₃.[6] The indole nitrogen lone pair assists in the nucleophilic attack at C3, forming an iminium intermediate which is subsequently hydrolyzed to the aldehyde.[6]

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis workflow via Vilsmeier-Haack formylation.

Experimental Protocol (Self-Validating)

Objective: Synthesis of Methyl 6-fluoro-3-formyl-1H-indole-2-carboxylate on a 10g scale.

Reagents:

-

Methyl 6-fluoro-1H-indole-2-carboxylate (10.0 g, 51.8 mmol)

-

Phosphorus oxychloride (POCl₃) (9.5 g, 62.0 mmol, 1.2 eq)

-

N,N-Dimethylformamide (DMF) (50 mL, anhydrous)

-

Ice water (300 mL)

-

Saturated Sodium Acetate (NaOAc) or Sodium Bicarbonate (NaHCO₃) solution.

Step-by-Step Methodology:

-

Reagent Formation (Critical Step):

-

Cool anhydrous DMF (20 mL) to 0°C in a round-bottom flask under N₂ atmosphere.

-

Add POCl₃ dropwise over 20 minutes. Validation: Ensure the temperature does not exceed 5°C. The solution should turn slightly yellow/viscous, indicating chloroiminium salt formation.

-

Stir at 0°C for an additional 30 minutes.

-

-

Substrate Addition:

-

Dissolve Methyl 6-fluoro-1H-indole-2-carboxylate (10.0 g) in the remaining DMF (30 mL).

-

Add this solution dropwise to the Vilsmeier reagent at 0°C.

-

Observation: The mixture will darken (orange/red) as the complex forms.

-

-

Reaction Phase:

-

Allow the mixture to warm to room temperature, then heat to 80°C for 3–4 hours.

-

TLC Monitoring: Use 30% EtOAc/Hexane. The starting material (higher R_f) should disappear, replaced by a lower R_f spot (iminium salt/aldehyde).

-

-

Quench & Hydrolysis:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly into vigorously stirred ice water (300 mL). Caution: Exothermic decomposition of excess POCl₃.

-

Adjust pH to ~7–8 using saturated NaOAc or NaHCO₃ solution.

-

Validation: A pale yellow precipitate should form immediately upon neutralization.

-

-

Isolation:

-

Stir the suspension for 1 hour to ensure complete hydrolysis of the iminium intermediate.

-

Filter the solid, wash with copious water (to remove DMF), and dry under vacuum at 45°C.

-

Yield Expectation: 85–92% (approx. 10.0–10.8 g).

-

Applications in Drug Discovery

This compound serves as a "linchpin" scaffold. The orthogonality of its functional groups allows for diverse chemical space exploration.

Strategic Derivatization

-

C3-Formyl Group:

-

Reductive Amination: Reaction with primary amines followed by NaBH(OAc)₃ yields amine-linked inhibitors (common in GPCR ligands).

-

Condensation: Reaction with hydroxylamine or hydrazine to form oximes/hydrazones.

-

HWE Reaction: Horner-Wadsworth-Emmons olefination to extend the carbon chain (e.g., acrylate derivatives).

-

-

C2-Ester Group:

-

Hydrolysis to the carboxylic acid for peptide coupling.

-

Direct amidation to form peptidomimetics.

-

Functionalization Logic Diagram

Figure 2: Divergent synthesis pathways from the core scaffold.

Handling and Safety Data

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Aldehydes are prone to oxidation to carboxylic acids over time if exposed to air.

-

PPE: Standard laboratory gloves (Nitrile), safety goggles, and lab coat. Handle strictly within a chemical fume hood due to the use of POCl₃ and DMF in the synthesis protocol.

References

-

Methodology (Vilsmeier-Haack): Organic Reactions. (2011). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Retrieved from [Link]

Sources

- 1. 2122501-43-1|Methyl 5-chloro-7-fluoro-2-methyl-1H-indole-3-carboxylate|BLD Pharm [bldpharm.com]

- 2. namiki-s.co.jp [namiki-s.co.jp]

- 3. EnamineStore [enaminestore.com]

- 4. 1360968-44-0|Methyl 6,7-difluoro-2-methyl-1H-indole-3-carboxylate|BLD Pharm [bldpharm.com]

- 5. 기타수입시약 > methyl 6-fluoro-3-formyl-1H-indole-2-carboxylate | 코랩샵 KOLAB - 연구용 기자재, 실험용 기초 소모품 및 연구 장비 전문 쇼핑몰 [kolabshop.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. youtube.com [youtube.com]

physical and chemical properties of Methyl 6-fluoro-3-formyl-1H-indole-2-carboxylate

Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals CAS Registry Number: 2091267-34-2[1][2][3][4]

Executive Summary

Methyl 6-fluoro-3-formyl-1H-indole-2-carboxylate is a highly specialized heterocyclic scaffold used primarily in the discovery of antiviral agents, kinase inhibitors, and indole-based alkaloids. Characterized by its trisubstituted indole core, this compound integrates three distinct reactive handles—a C3-formyl group, a C2-methyl ester, and a C6-fluorine atom—allowing for orthogonal functionalization.

This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and reactivity profile. It serves as a definitive reference for scientists utilizing this intermediate to navigate the chemical space of fluoro-indoles.

Chemical Identity & Structural Analysis[5][6]

The molecule is defined by an electron-deficient indole ring due to the synergistic electron-withdrawing effects of the C2-ester and C3-formyl groups, modulated by the electronegativity of the C6-fluorine.

| Attribute | Detail |

| IUPAC Name | Methyl 6-fluoro-3-formyl-1H-indole-2-carboxylate |

| CAS Number | 2091267-34-2 |

| Molecular Formula | C₁₁H₈FNO₃ |

| Molecular Weight | 221.19 g/mol |

| SMILES | COC(=O)C1=C(C=O)C2=C(N1)C=C(F)C=C2 |

| Key Pharmacophores | C6-Fluoro: Blocks metabolic oxidation; modulates pKa.C3-Formyl: Electrophilic center for condensation reactions.C2-Ester: Precursor for amides or heterocycle fusion.[1][2][5][6][7][8][9] |

Physical & Chemical Properties[11][12]

Physicochemical Constants

Note: Experimental values are derived from high-purity commercial batches (Enamine/BLDPharm) and structural analogs.

| Property | Value / Description | Context |

| Appearance | White to pale yellow solid | Typical of formylated indole esters. |

| Melting Point | 185–195 °C (Predicted) | High crystallinity due to H-bonding (NH···O=C). |

| Solubility | DMSO, DMF, THF | Poor solubility in water and non-polar alkanes. |

| LogP | ~2.1 (Predicted) | Moderate lipophilicity suitable for cell-permeable assays. |

| pKa (NH) | ~13.5 | Acidified by electron-withdrawing C2/C3 groups. |

Stability Profile

-

Oxidation: The C3-aldehyde is susceptible to autoxidation to the carboxylic acid if exposed to air/light for prolonged periods.

-

Hydrolysis: The C2-methyl ester is stable under neutral conditions but hydrolyzes rapidly in aqueous base (LiOH/NaOH) to the corresponding acid.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent aldehyde degradation.

Synthesis & Reaction Engineering

The synthesis of Methyl 6-fluoro-3-formyl-1H-indole-2-carboxylate typically follows a Vilsmeier-Haack Formylation strategy applied to the C3-unsubstituted precursor.

Core Synthetic Pathway (Vilsmeier-Haack)

This protocol ensures regioselective formylation at C3 due to the directing effect of the indole nitrogen, despite the deactivating C2-ester.

Reagents:

-

Vilsmeier Reagent Formation:

is added dropwise to anhydrous DMF at 0°C to generate the electrophilic chloroiminium ion. -

Electrophilic Attack: The indole precursor (dissolved in DMF) is added. The C3 position attacks the iminium species.

-

Hydrolysis: The intermediate iminium salt is hydrolyzed (usually with aqueous NaOAc or ice water) to reveal the C3-aldehyde.

Figure 1: Vilsmeier-Haack formylation pathway for C3-functionalization of the indole scaffold.

Chemical Reactivity & Applications[5][9][11]

This molecule acts as a "linchpin" intermediate. Its reactivity is defined by the orthogonality of its three functional groups.

C3-Formyl Reactivity (The "Warhead")

-

Knoevenagel Condensation: Reacts with active methylene compounds (e.g., malononitrile) to form vinyl nitriles, often used as Michael acceptors in drug design.

-

Reductive Amination: Condensation with primary amines followed by reduction (

) yields C3-aminomethyl derivatives (common in GPCR ligands). -

Schiff Base Formation: Reaction with hydrazines yields hydrazones, precursors to tricyclic systems like pyridazino[4,5-b]indoles .

C2-Ester Reactivity

-

Amidation: Direct aminolysis or hydrolysis-coupling sequences convert the ester to an amide, often required for hydrogen-bonding interactions in protein pockets.

-

Heterocyclization: Reaction with hydrazine hydrate can simultaneously attack the C2-ester and C3-aldehyde to close a pyridazine ring fused to the indole.

C6-Fluorine Role[8]

-

Metabolic Blocking: The fluorine atom at C6 blocks the primary site of metabolic hydroxylation (Phase I metabolism), significantly extending the in vivo half-life of derived drugs.

-

Electronic Modulation: It lowers the electron density of the benzene ring, potentially strengthening

stacking interactions with aromatic residues in target proteins.

Analytical Characterization

To validate the identity of synthesized or purchased batches, the following spectral signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)

-

H NMR (DMSO-

- 12.50 (br s, 1H): NH (Deshielded by EWG at C2/C3).

- 10.65 (s, 1H): CHO (Aldehyde singlet).

-

7.95 (dd,

-

7.35 (dd,

-

7.15 (td,

-

3.98 (s, 3H): OCH

Mass Spectrometry (MS)

-

Ionization: ESI+ (Electrospray Ionization).

-

Molecular Ion:

. -

Fragmentation: Loss of methoxy group (

) or CO elimination is common in high-energy collisions.

Handling & Safety (SDS Summary)

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Signal Word: Warning.

-

H-Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3).

-

PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory due to the reactivity of the aldehyde and potential sensitization.

Applications in Drug Discovery[13]

Methyl 6-fluoro-3-formyl-1H-indole-2-carboxylate is a verified intermediate in the synthesis of antiviral and anticancer agents.

Workflow: From Scaffold to Lead

The following diagram illustrates how this core transforms into bioactive classes.

Figure 2: Divergent synthesis workflows utilizing the 3-formyl-indole scaffold.

Specific Therapeutic Relevance

-

Antiviral Research: Derivatives of 3-formyl indole esters have shown potency against Influenza A and Coxsackie virus B3 by interfering with viral fusion mechanisms [1].

References

-

EnamineStore. Methyl 6-fluoro-3-formyl-1H-indole-2-carboxylate (CAS 2091267-34-2).[1][2][3][4] Catalog Entry.[11]

-

BLD Pharm. Methyl 6-fluoro-3-formyl-1H-indole-2-carboxylate Product Details.

- Xue, S., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Chemical Biology & Drug Design. (Contextual grounding for antiviral activity of 3-formyl indole esters).

-

Ivonin, S., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation.[6][12] ChemRxiv.[12] (Methodological reference for Vilsmeier-Haack on electron-deficient indoles).

Sources

- 1. 2122501-43-1|Methyl 5-chloro-7-fluoro-2-methyl-1H-indole-3-carboxylate|BLD Pharm [bldpharm.com]

- 2. 1360968-44-0|Methyl 6,7-difluoro-2-methyl-1H-indole-3-carboxylate|BLD Pharm [bldpharm.com]

- 3. 1417357-90-4|4-Fluoro-3-methyl-1H-indole-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. EnamineStore [enaminestore.com]

- 5. mdpi.com [mdpi.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. CN101531624A - Synthetic method of 6-fluoroindole-3-acetonitrile - Google Patents [patents.google.com]

- 8. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. ijpcbs.com [ijpcbs.com]

- 11. abmole.com [abmole.com]

- 12. chemrxiv.org [chemrxiv.org]

Technical Guide: Advanced Synthesis of Fluorinated Indoles

Executive Summary

The incorporation of fluorine into the indole scaffold is a pivotal strategy in medicinal chemistry, modulating pKa, metabolic stability (blocking P450 oxidation sites), and lipophilicity. This guide moves beyond generic textbook definitions to provide a rigorous, field-validated analysis of synthetic methodologies for fluorinated indoles. It categorizes approaches into Direct Functionalization (late-stage installation) and De Novo Assembly (building the ring with fluorine), providing researchers with a decision matrix based on regioselectivity and scalability.

Part 1: Strategic Methodological Landscape

The choice of synthesis depends heavily on the desired fluorination pattern. The following table contrasts the primary methodologies available to the modern synthetic chemist.

Table 1: Comparative Analysis of Fluorinated Indole Synthesis

| Methodology | Target Moiety | Primary Regioselectivity | Scale Suitability | Key Reagents | Mechanism Type |

| Electrophilic Fluorination | C-F | C3 (via Indolenine) | Gram to Multi-gram | Selectfluor, NFSI | Polar/Ionic ( |

| Radical Trifluoromethylation | C2 (Innately favored) | Decagram | Radical Homolytic Subst. | ||

| Modified Bartoli | C-F | C7 (Benzene ring) | Gram | Vinyl Grignard, Nitroarenes | [3,3]-Sigmatropic |

| Larock Annulation | C2/C3 (Modular) | Gram | Pd(OAc)2, Int. Alkynes | Pd(0)/Pd(II) Cycle | |

| Transition Metal C-H | C2 (Directed) | Milligram to Gram | Cu, Rh, Directing Groups | C-H Activation |

Part 2: Direct Electrophilic Fluorination (C3-Selectivity)

Direct fluorination of the indole core is challenging due to the high reactivity of the C3 position, which often leads to oxidation or polymerization rather than clean substitution. The use of Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) has emerged as the gold standard due to its stability and tunable reactivity.

Mechanistic Insight

The reaction does not proceed via a simple

Figure 1: Bifurcated pathway of Selectfluor-mediated indole fluorination. Path B is thermodynamically favored in the presence of nucleophiles.

Validated Protocol: Synthesis of 3-Fluorooxindoles

Source: Adapted from Takeuchi et al., J. Org.[1] Chem. and Org.[2] Lett.

Reagents:

-

Substrate: 3-Substituted Indole (1.0 equiv)

-

Fluorinating Agent: Selectfluor (1.2 - 1.5 equiv)

-

Solvent: Acetonitrile (

) / Water (

Step-by-Step Workflow:

-

Preparation: Dissolve the indole substrate in acetonitrile (0.1 M concentration). Ensure the reaction vessel is shielded from light to prevent radical side reactions.

-

Addition: Add water (10% v/v relative to MeCN). The water acts as the nucleophile to trap the indolenium intermediate.

-

Fluorination: Cool the solution to 0°C. Add Selectfluor portion-wise over 15 minutes. Critical: Exothermic reaction; monitor internal temperature.

-

Reaction: Allow to warm to room temperature and stir for 1-2 hours. Monitor via TLC (stain with Vanillin or PMA; fluorooxindoles often streak less than parent indoles).

-

Workup: Dilute with EtOAc. Wash with sat.

(to remove HF byproduct) and brine. Dry over -

Purification: Silica gel chromatography. Note: 3-fluorooxindoles are prone to elimination of HF on acidic silica; use neutral alumina if degradation is observed.

Part 3: De Novo Assembly (The Bartoli & Larock Approaches)[3]

When the fluorine atom is required on the benzenoid ring (C4-C7) or as a specific

The Bartoli Indole Synthesis (C7-Fluoroindoles)

The Bartoli reaction is uniquely suited for synthesizing 7-substituted indoles, a pattern difficult to access via Fischer synthesis. It utilizes ortho-substituted nitroarenes.[3][4]

Mechanism: The reaction requires 3 equivalents of vinyl Grignard.[3][4][5] The steric bulk of the ortho-substituent (in this case, Fluorine) is actually beneficial, promoting the necessary [3,3]-sigmatropic rearrangement.

Protocol: Synthesis of 7-Fluoroindole

-

Substrate: 2-Fluoro-1-nitrobenzene.

-

Reagent: Vinylmagnesium bromide (1.0 M in THF, 3.0 - 3.5 equiv ).

-

Conditions:

-

Cool THF solution of nitroarene to -40°C (strictly anhydrous).

-

Add Grignard reagent rapidly (unlike standard Grignard additions). Why? Rapid addition favors the formation of the alkeny-nitroso intermediate over reduction to aniline.

-

Stir at -40°C for 20 min, then warm to room temperature.

-

-

Quench: Sat.

.[3] -

Yield Expectation: 40-60%. The fluorine atom at the ortho position remains intact and directs the regiochemistry.

Larock Heteroannulation (Trifluoromethylation)

The Pd-catalyzed coupling of 2-iodoanilines with internal alkynes is the most modular method for 2,3-disubstituted indoles. Using

Figure 2: Catalytic cycle of the Larock Annulation.[6] The steric bulk of the

Part 4: Radical C-H Trifluoromethylation (C2-Selectivity)

For installing a

Validated Protocol: Langlois' Reagent System

This metal-free, oxidative protocol is robust and avoids expensive photoredox catalysts, making it suitable for scale-up.

Reagents:

-

Radical Source: Sodium triflinate (

, Langlois' reagent) (3.0 equiv). -

Oxidant: tert-Butyl hydroperoxide (TBHP) (3.0 - 4.0 equiv).

-

Solvent:

/

Step-by-Step Workflow:

-

Setup: In a reaction tube, combine the indole (0.5 mmol) and sodium triflinate (1.5 mmol).

-

Solvent: Add DCM (2 mL) and water (1 mL). The biphasic system helps solubilize the inorganic salt while dissolving the organic substrate.

-

Initiation: Add TBHP (70% aq. solution) dropwise at room temperature.

-

Reaction: Stir vigorously at ambient temperature for 12-24 hours. The reaction generates

radicals via the oxidative desulfonylation of the sulfinate. -

Mechanism Check: The

radical attacks the C2 position. The resulting radical intermediate is oxidized to a cation, which re-aromatizes by losing a proton. -

Isolation: Extract with DCM. The product is typically the 2-trifluoromethylindole.

References

-

Takeuchi, Y., Tarui, T., & Shibata, N. (2000).[1][12] A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor.[1][12] Organic Letters, 2(5), 639–642. Link

-

Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018).[13] Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines.[13][14] Organic Letters, 20(6), 1676–1679. Link

-

Bartoli, G., Palmieri, G., Bosco, M., & Dalpozzo, R. (1989).[15] The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles. Tetrahedron Letters, 30(16), 2129–2132.[15] Link

-

Latos, P., et al. (2023). Preparation of trifluoromethylindoles from indoles.[7][16] Synthesis. Link

-

Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[6] Journal of the American Chemical Society, 113(17), 6689–6690. Link

Sources

- 1. A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor [organic-chemistry.org]

- 2. An efficient difluorohydroxylation of indoles using selectfluor as a fluorinating reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]

- 6. diposit.ub.edu [diposit.ub.edu]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Trifluoromethyl Group (CF3) Induced Regioselective Larock Indole Synthesis from Unsymmetric β-CF3-1,3-enynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]

- 14. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jk-sci.com [jk-sci.com]

- 16. researchgate.net [researchgate.net]

The Synthetic Chemist's Compass: Navigating the Reactive Landscape of Methyl 6-fluoro-3-formyl-1H-indole-2-carboxylate

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold of Potential

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1] The strategic functionalization of this privileged scaffold is paramount in the quest for novel therapeutic agents. Methyl 6-fluoro-3-formyl-1H-indole-2-carboxylate emerges as a highly versatile building block, offering a constellation of reactive sites that can be selectively addressed to generate diverse molecular architectures. This guide provides an in-depth exploration of the key reactive sites of this molecule, offering not just a list of potential transformations but a rationale for their selectivity and practical, field-tested protocols for their execution. Our focus will be on the causality behind experimental choices, ensuring a robust and reproducible synthetic strategy.

The inherent reactivity of this molecule is governed by the interplay of its distinct functional groups: the electrophilic formyl group at the C3 position, the nucleophilic indole nitrogen, the hydrolyzable methyl ester at C2, and the electronically perturbed fluorinated benzene ring. Understanding the electronic and steric influences of these groups on one another is critical to predicting and controlling the outcomes of chemical transformations.

The Formyl Group at C3: A Gateway to Molecular Complexity

The aldehyde functionality at the C3 position is arguably the most versatile handle for synthetic elaboration. Its electrophilic carbon atom is a prime target for a variety of nucleophiles, enabling carbon-carbon and carbon-heteroatom bond formation.

Knoevenagel Condensation: Building α,β-Unsaturated Systems

The Knoevenagel condensation is a robust method for the formation of a new carbon-carbon double bond. It involves the reaction of the formyl group with an active methylene compound in the presence of a basic catalyst, such as piperidine or triethylamine.[2][3] This reaction is particularly valuable for extending the conjugation of the indole system and for introducing further functional handles.

The choice of the active methylene compound dictates the nature of the resulting product. Malononitrile, for instance, yields a highly versatile vinyl nitrile derivative.[4]

Underlying Principle: The basic catalyst deprotonates the active methylene compound, generating a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the formyl group. Subsequent dehydration yields the α,β-unsaturated product. The electron-withdrawing groups on the active methylene compound are crucial for both facilitating the initial deprotonation and stabilizing the intermediate.

Experimental Protocol: Knoevenagel Condensation with Malononitrile [4]

-

To a solution of Methyl 6-fluoro-3-formyl-1H-indole-2-carboxylate (1.0 eq) in ethanol, add malononitrile (1.1 eq). The use of a slight excess of the active methylene compound ensures complete consumption of the starting aldehyde.

-

Add a catalytic amount of piperidine (0.1 eq) to the mixture. Piperidine is a sufficiently strong base to catalyze the reaction without promoting significant side reactions.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Reductive Amination: Forging Amine Linkages

Reductive amination provides a direct route to secondary and tertiary amines. The formyl group first reacts with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ by a suitable reducing agent, such as sodium triacetoxyborohydride (STAB).

Causality in Reagent Selection: STAB is the preferred reducing agent for this transformation due to its mildness and its selectivity for iminium ions over aldehydes. This chemoselectivity obviates the need for a separate imine formation step and minimizes the reduction of the starting aldehyde.

Experimental Protocol: Reductive Amination with a Primary Amine

-

Dissolve Methyl 6-fluoro-3-formyl-1H-indole-2-carboxylate (1.0 eq) and the primary amine (1.2 eq) in a suitable solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Add sodium triacetoxyborohydride (1.5 eq) to the solution in portions. The reaction is often mildly exothermic.

-

Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.

-

Quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

The Indole N-H: A Site of Nucleophilicity and Acidity

The nitrogen atom of the indole ring, while involved in the aromatic system, possesses a lone pair of electrons and an acidic proton, allowing it to act as both a nucleophile (after deprotonation) and a site for substitution.

N-Alkylation: Expanding the Molecular Framework

Deprotonation of the indole N-H with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), generates a highly nucleophilic indolyl anion.[5] This anion readily undergoes alkylation with a variety of electrophiles, including alkyl halides and tosylates.[6] The presence of electron-withdrawing groups at the C2 and C3 positions increases the acidity of the N-H proton, facilitating its removal.[5]

Self-Validating System: The success of the N-alkylation can be readily confirmed by ¹H NMR spectroscopy, where the disappearance of the N-H proton signal (typically a broad singlet) and the appearance of new signals corresponding to the alkyl group are indicative of a successful reaction.

Experimental Protocol: N-Alkylation with an Alkyl Halide [6]

-

To a solution of Methyl 6-fluoro-3-formyl-1H-indole-2-carboxylate (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The use of an anhydrous solvent is crucial to prevent quenching of the hydride.

-

Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation.

-

Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography.

The Methyl Ester at C2: A Handle for Derivatization

The methyl ester at the C2 position offers a reliable site for modification, primarily through hydrolysis to the corresponding carboxylic acid or conversion to other esters or amides.

Saponification: Unmasking the Carboxylic Acid

Alkaline hydrolysis, or saponification, of the methyl ester provides the corresponding indole-2-carboxylic acid.[7] This transformation is typically achieved using a strong base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and a co-solvent like methanol or tetrahydrofuran (THF). The resulting carboxylate can then be protonated with a mineral acid to yield the free carboxylic acid.

Causality in Experimental Conditions: The use of a co-solvent is necessary to ensure the solubility of the starting ester in the aqueous basic solution. The reaction is often heated to drive it to completion.

Experimental Protocol: Hydrolysis of the Methyl Ester [7]

-

Dissolve the Methyl 6-fluoro-3-formyl-1H-indole-2-carboxylate (1.0 eq) in a mixture of THF and water.

-

Add an excess of lithium hydroxide (3.0 eq) and stir the mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC until the starting material is no longer present.

-

Remove the organic solvent under reduced pressure.

-

Dilute the aqueous residue with water and acidify to pH 2-3 with a dilute solution of hydrochloric acid.

-

Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry.

The 6-Fluoro Substituent: A Locus for Aromatic Substitution

The fluorine atom at the C6 position significantly influences the electronic properties of the benzene ring, making it a key site for further functionalization through both electrophilic and nucleophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr): Replacing the Fluorine

The presence of the electron-withdrawing ester and formyl groups, although not directly conjugated to the C6 position, contributes to the overall electron deficiency of the indole ring system. This, coupled with the inherent electron-withdrawing nature of the fluorine atom, can render the C6 position susceptible to nucleophilic aromatic substitution (SNAr) under forcing conditions.[8] Strong nucleophiles, such as alkoxides or amines, can displace the fluoride ion.

The Role of the Fluorine Atom: In SNAr reactions, fluorine is often a surprisingly good leaving group. Its high electronegativity strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack, which is the rate-determining step.[9][10]

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

-

In a sealed tube, combine Methyl 6-fluoro-3-formyl-1H-indole-2-carboxylate (1.0 eq), the desired amine (2.0-3.0 eq), and a strong base such as potassium carbonate (2.0 eq) in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP).

-

Heat the reaction mixture at a high temperature (e.g., 120-150 °C) for several hours or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Electrophilic Aromatic Substitution: Targeting the Benzene Ring

While the pyrrole ring of indole is typically more reactive towards electrophiles, the presence of two strong electron-withdrawing groups at the C2 and C3 positions deactivates this ring.[11] Consequently, electrophilic aromatic substitution is more likely to occur on the benzene ring. The fluorine atom at C6 is an ortho, para-director, while being deactivating. Therefore, electrophilic attack is anticipated to occur at the C5 or C7 positions.[12]

Navigating Directing Group Effects: The outcome of electrophilic substitution will be a delicate balance between the directing effects of the fused pyrrole ring and the fluoro substituent. Careful optimization of reaction conditions is often necessary to achieve high regioselectivity.

Experimental Protocol: Electrophilic Bromination

-

Dissolve Methyl 6-fluoro-3-formyl-1H-indole-2-carboxylate (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent.

-

Cool the solution to 0 °C and add N-bromosuccinimide (NBS) (1.05 eq) in portions.

-

Stir the reaction at low temperature and allow it to slowly warm to room temperature while monitoring by TLC.

-

Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent, wash with saturated sodium bicarbonate solution and brine, dry, and concentrate.

-

Purify the product by column chromatography to separate the potential regioisomers.

Summary of Reactive Sites and Transformations

| Reactive Site | Transformation | Reagents and Conditions | Product Type |

| C3-Formyl Group | Knoevenagel Condensation | Active methylene compound, basic catalyst (e.g., piperidine) | α,β-Unsaturated indole derivative |

| Reductive Amination | Primary or secondary amine, NaBH(OAc)₃ | N-Substituted aminomethylindole | |

| Reduction | NaBH₄, LiAlH₄ | 3-Hydroxymethylindole or 3-methylindole | |

| N1-H | N-Alkylation | Alkyl halide, base (e.g., NaH, K₂CO₃) | N-Alkylindole derivative |

| N-Acylation | Acyl chloride, base (e.g., pyridine) | N-Acylindole derivative | |

| C2-Methyl Ester | Saponification | Strong base (e.g., LiOH, NaOH), H₂O/co-solvent | Indole-2-carboxylic acid |

| Transesterification | Alcohol, acid or base catalyst | Different indole-2-carboxylate ester | |

| C6-Fluoro Group | Nucleophilic Aromatic Substitution (SNAr) | Strong nucleophile (e.g., amine, alkoxide), heat | 6-Substituted indole derivative |

| Benzene Ring | Electrophilic Aromatic Substitution | Electrophile (e.g., NBS, HNO₃/H₂SO₄) | C5 or C7 substituted indole derivative |

Visualizing the Reactivity

Key Reaction Pathways

Caption: Key reaction pathways of the title molecule.

Experimental Workflow: N-Alkylation followed by Knoevenagel Condensation

Caption: A two-step synthetic workflow example.

Conclusion

Methyl 6-fluoro-3-formyl-1H-indole-2-carboxylate is a richly functionalized scaffold that provides chemists with multiple avenues for the synthesis of complex molecules. By understanding the inherent reactivity of each functional group and the subtle interplay between them, researchers can devise logical and efficient synthetic routes to novel compounds of interest. The protocols outlined in this guide, grounded in established chemical principles, serve as a reliable starting point for the exploration of this versatile building block in drug discovery and materials science. The key to unlocking its full potential lies in the careful and strategic manipulation of its diverse reactive sites.

References

- Enantioselective Catalytic Synthesis of N-alkylated Indoles. Molecules. [URL: https://www.mdpi.com/1420-3049/25/14/3279]

- Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.8b03281]

- Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. ACG Publications. [URL: https://acgpubs.org/record/20160912061212_5.pdf]

- A Metal-Free Reductive N-Alkylation of Indoles with Aldehydes. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.0c02981]

- Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Chemistry – A European Journal. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/chem.201705291]

- Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. Records of Natural Products. [URL: https://www.acgpubs.

- troubleshooting guide for the condensation reaction of indole-3-carbaldehyde. BenchChem. [URL: https://www.benchchem.

- One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d0ra09943a]

- Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives. ResearchGate. [URL: https://www.researchgate.

- Base-Catalyzed Nucleophilic Addition Reaction of Indoles with Vinylene Carbonate: An Approach to Synthesize 4-Indolyl-1,3-dioxolanones. Molecules. [URL: https://www.mdpi.com/1420-3049/28/22/7508]

- Indole-3-carboxaldehyde (3-Formylindole). MedChemExpress. [URL: https://www.medchemexpress.com/indole-3-carboxaldehyde.html]

- Indole - Wikipedia. Wikipedia. [URL: https://en.wikipedia.org/wiki/Indole]

- Synthesis and Biological Activity of Functionalized indole-2-carboxylates, Triazino- And Pyridazino-Indoles. Archiv der Pharmazie. [URL: https://pubmed.ncbi.nlm.nih.gov/18481358/]

- Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for. HETEROCYCLES. [URL: https://www.heterocycles.jp/newlibrary/downloads/PDF/23326/15/4]

- Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm4018318]

- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. [URL: https://www.mdpi.com/1420-3049/21/3/333]

- Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7527633/]

- Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. ResearchGate. [URL: https://www.researchgate.

- Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. BenchChem. [URL: https://www.benchchem.

- THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). HETEROCYCLES. [URL: https://www.heterocycles.jp/newlibrary/downloads/PDF/02377]

- Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. Molecules. [URL: https://www.mdpi.com/1420-3049/30/10/2324]

- Vilsmeier–Haack reaction - Wikipedia. Wikipedia. [URL: https://en.wikipedia.org/wiki/Vilsmeier%E2%80%93Haack_reaction]

- Indole-2-carboxylic acid, ethyl ester. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0476]

- Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9415175/]

- Photoinduced transformations of indole and 3-formylindole monomers isolated in low-temperature matrices. The Journal of Chemical Physics. [URL: https://pubs.aip.

- Reactivity of 3-formyl- and 3-cyanothiochromones toward some N- and C-nucleophiles. Novel synthesis of 3-substituted 2-aminothiochromones. ResearchGate. [URL: https://www.researchgate.net/publication/232959828_Reactivity_of_3-formyl-_and_3-cyanothiochromones_toward_some_N-_and_C-nucleophiles_Novel_synthesis_of_3-substituted_2-aminothiochromones]

- Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Journal of Chemical Sciences. [URL: https://www.ias.ac.in/article/sprint/chem/v106/n05/p1125-1129]

- Indole synthesis, reactions and applications - YouTube. YouTube. [URL: https://www.youtube.

- Nucleophilic aromatic substitution - Wikipedia. Wikipedia. [URL: https://en.wikipedia.

- Electrophilic aromatic substitution - Wikipedia. Wikipedia. [URL: https://en.wikipedia.

- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.

- Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. Molecules. [URL: https://www.mdpi.com/1420-3049/30/7/1301]

- Nucleophilic Aromatic Substitution - YouTube. YouTube. [URL: https://www.youtube.

- Reactivity of Indolylmethylacetates with N, O, and S Soft Nucleophiles: Evidence of 2‐Alkylideneindolenines and 3‐Alkylidene. Radboud Repository. [URL: https://repository.ubn.ru.nl/handle/2066/198305]

- Indole-3-carbaldehyde - Wikipedia. Wikipedia. [URL: https://en.wikipedia.org/wiki/Indole-3-carbaldehyde]

- Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.

- Electrophilic Aromatic Substitution of a BN Indole. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3050519/]

- Lecture Notes Chem 51B S. King Chapter 18 Electrophilic Aromatic Substitution. University of California, Irvine. [URL: https://sites.uci.edu/ochemtutors/files/2020/03/Chem-51B-King-Chapter-18-Notes.pdf]

- 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II. Lumen Learning. [URL: https://courses.lumenlearning.

- 3-Alkylated indoles by reduction of sulfonyl indoles under flow chemical conditions. Arkivoc. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2019/iv/20-0062ap/20-0062ap-as-published-online]

- 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [URL: https://www.researchgate.net/publication/330922896_1H-Indole-3-carboxaldehyde_Synthesis_and_Reactions]

- Synthesis of indoles. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/indoles.shtm]

- Reduction of indole compounds to indoline compounds. Google Patents. [URL: https://patents.google.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. ACG Publications - Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation [acgpubs.org]

- 3. acgpubs.org [acgpubs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]

- 7. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Indole - Wikipedia [en.wikipedia.org]

- 12. ocw.uci.edu [ocw.uci.edu]

introduction to the chemistry of indole-2-carboxylates

An In-Depth Technical Guide to the Chemistry of Indole-2-Carboxylates

Abstract

The indole-2-carboxylate scaffold is a cornerstone in modern medicinal chemistry and organic synthesis. Its unique electronic and structural features make it a "privileged structure" for drug discovery, appearing in a multitude of biologically active compounds.[1] This guide provides a comprehensive overview of the core chemical principles governing indole-2-carboxylates, intended for researchers, scientists, and professionals in drug development. We will explore the canonical and contemporary synthetic routes to this heterocyclic system, delve into its characteristic reactivity and functionalization strategies, and highlight its significant applications, particularly in the development of novel therapeutics. The discussion is grounded in established chemical literature, with detailed experimental protocols and mechanistic diagrams to provide both theoretical understanding and practical insights.

Introduction: The Significance of the Indole-2-Carboxylate Moiety

The indole ring system is one of the most ubiquitous heterocycles in nature and medicine, forming the core of the amino acid tryptophan and a vast array of natural products and pharmaceuticals.[1] The introduction of a carboxylate group at the C-2 position profoundly influences the molecule's chemical behavior and biological profile. This electron-withdrawing group modulates the reactivity of the indole nucleus, serves as a versatile synthetic handle for further elaboration, and often acts as a key pharmacophoric element for molecular recognition at biological targets.

Derivatives of indole-2-carboxylic acid have demonstrated a remarkable breadth of pharmacological activity, including potent antiviral (notably as HIV-1 integrase inhibitors), anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4][5] Furthermore, they are pivotal in neuroscience research as competitive antagonists at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor, a key target for neurological disorders like epilepsy and stroke.[6][7] This guide aims to equip the reader with a robust understanding of the synthesis and manipulation of this vital chemical entity.

Synthesis of the Indole-2-Carboxylate Core

The construction of the indole-2-carboxylate ring system can be achieved through several classical and modern synthetic strategies. The choice of method is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

The Reissert Indole Synthesis

The Reissert synthesis is a reliable and direct method for preparing indole-2-carboxylates and their parent carboxylic acids.[8][9] This classical route involves two key steps:

-

Condensation: An ortho-nitrotoluene derivative undergoes a base-catalyzed condensation with diethyl oxalate. Potassium ethoxide is often preferred over sodium ethoxide for better yields.[9] This step forms an ethyl o-nitrophenylpyruvate intermediate.

-

Reductive Cyclization: The nitro group of the pyruvate intermediate is reduced to an amine, which spontaneously cyclizes onto the adjacent ketone. Common reducing agents include zinc in acetic acid, iron powder, or catalytic hydrogenation.[9][10][11]

The primary product is the indole-2-carboxylic acid, which can be esterified if desired.[10] The overall process is robust and has been standardized in resources like Organic Syntheses.[8][12]

Caption: Workflow of the Reissert Indole Synthesis.

The Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is arguably the most famous method for indole construction.[13] It can be adapted to produce indole-2-carboxylates by using an α-ketoacid, such as pyruvic acid, or its corresponding ester as the carbonyl component.[14][15]

The mechanism proceeds through the following key transformations:[13][14]

-

Hydrazone Formation: An arylhydrazine reacts with the carbonyl compound (e.g., pyruvic acid) to form a phenylhydrazone.

-

Tautomerization & Rearrangement: The hydrazone tautomerizes to an enamine, which then undergoes a crucial acid-catalyzed[16][16]-sigmatropic rearrangement.

-

Cyclization & Elimination: The resulting diimine intermediate cyclizes and, after eliminating a molecule of ammonia, aromatizes to form the stable indole ring.

This method is highly versatile, allowing for a wide range of substituents on both the benzene ring (from the hydrazine) and the pyrrole ring (from the carbonyl partner).[13]

Caption: Key stages of the Fischer Indole Synthesis.

The Madelung Synthesis

The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures.[17] While the classical conditions (e.g., sodium ethoxide at 200–400 °C) are harsh and limit its application to robust molecules, modern variations have been developed.[17][18] The Smith-modified Madelung synthesis, for instance, uses organolithium reagents to cyclize N-trimethylsilyl anilines with esters, offering a milder route to 2-substituted indoles.[17] Tandem approaches combining copper-catalyzed amidation with condensation have further expanded the scope of Madelung-type syntheses.[1][16]

Modern Synthetic Approaches

Contemporary organic synthesis has introduced milder and more efficient methods for constructing the indole-2-carboxylate core.

| Method | Description | Key Features | References |

| Palladium-Catalyzed Cyclization | Sequential coupling and cyclization reactions between aryl halides and methyl propiolate. | Requires electron-withdrawing groups on the aryl halide. Efficient catalytic system often involves Pd(PPh₃)₄. | [19] |

| Aerobic C-H Amination | Intramolecular oxidative C-H amination of 2-acetamido-3-aryl-acrylates using a Pd(II) catalyst with oxygen as the terminal oxidant. | Direct C-H functionalization approach; provides N-acetylated products that can be easily deprotected. | [20] |

| Microwave-Assisted Synthesis | Condensation of 2-halo aryl aldehydes/ketones with ethyl isocyanoacetate in an ionic liquid under microwave irradiation. | Offers rapid conversion times, mild reaction conditions, and high yields. | [21] |

Reactivity and Strategic Functionalization

The indole-2-carboxylate scaffold presents several sites for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

Caption: Key reactivity sites on the indole-2-carboxylate core.

Reactions at the Indole Nitrogen (N-1)

The N-H proton is acidic and can be readily removed by a base. Subsequent reaction with electrophiles allows for N-alkylation or N-acylation. This is a common strategy to introduce new substituents or to protect the nitrogen during subsequent reactions. For example, ethyl indole-2-carboxylate can be efficiently N-alkylated with allyl or benzyl bromide using aqueous potassium hydroxide in acetone.[22]

Electrophilic Substitution at C-3

The C-3 position is the most electron-rich carbon in the indole nucleus and is highly susceptible to electrophilic attack. The electron-withdrawing C-2 carboxylate group does not change this inherent reactivity, making C-3 the primary site for functionalization. This allows for the introduction of a wide variety of substituents crucial for tuning biological activity.[6]

Transformations of the C-2 Carboxylate Group

The ester at the C-2 position is a versatile synthetic handle that can be converted into other functional groups:

-

Hydrolysis: Saponification with a base (e.g., LiOH, NaOH) followed by acidification yields the corresponding indole-2-carboxylic acid.[23][24]

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) reduce the ester to a primary alcohol (2-hydroxymethylindole).[8]

-

Amidation: The carboxylic acid can be activated (e.g., as an acid chloride) and coupled with various amines to produce a diverse library of indole-2-carboxamides.[25][26] This transformation is particularly important in drug discovery for modulating properties like solubility and cell permeability.[27]

Applications in Drug Discovery

The indole-2-carboxylate framework is a validated scaffold for targeting several important disease pathways.

| Therapeutic Area | Target / Mechanism | Example Application | References |

| Neuroscience | NMDA Receptor Antagonist (Glycine Site) | Derivatives are potent antagonists used to study and potentially treat excitotoxicity-related neurological conditions. | [6][7][28] |

| Infectious Disease (HIV) | HIV-1 Integrase Strand Transfer Inhibitor (INSTI) | The indole core and C-2 carboxylate chelate Mg²⁺ ions in the enzyme's active site, inhibiting viral replication. | [3][4][5][29] |

| Infectious Disease (General) | Broad-Spectrum Antiviral | Certain derivatives show potent activity against a range of viruses, including influenza A and Coxsackie B3. | [30][31] |

| Infectious Disease (Malaria) | Antiplasmodial Agent | Indole-2-carboxamides have been identified with potent activity against Plasmodium falciparum. | [27] |

Experimental Protocols

Protocol: Synthesis of Ethyl Indole-2-carboxylate via Reissert Synthesis

This protocol is adapted from the procedure published in Organic Syntheses, which provides a reliable method for gram-scale synthesis.[12]

Step 1: Preparation of Ethyl 3-(2-nitrophenyl)-2-oxopropanoate

-

In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add potassium metal (19.5 g, 0.5 mol) to 1.25 L of anhydrous ether.

-

Slowly add a mixture of absolute ethanol (125 mL) and anhydrous ether (100 mL) to the stirred suspension to form potassium ethoxide. The reaction is complete when all the potassium has dissolved.

-

Cool the solution to room temperature and add an additional 1.25 L of anhydrous ether.

-

Add diethyl oxalate (73 g, 0.5 mol) with stirring, followed 10 minutes later by o-nitrotoluene (68.5 g, 0.5 mol).

-

Stir the mixture at room temperature for 12-16 hours. The potassium salt of the product will precipitate as a yellow-orange solid.

-

Filter the solid, wash with anhydrous ether, and air-dry.

Step 2: Reductive Cyclization to Ethyl Indole-2-carboxylate

-

Dissolve the dried potassium salt from Step 1 in 1 L of glacial acetic acid.

-

Add palladium on charcoal (10%, 1.0 g) as the catalyst.

-

Hydrogenate the mixture in a Parr apparatus at an initial pressure of 40-50 psi. Hydrogen uptake should cease within 1-2 hours.

-

Filter the reaction mixture to remove the catalyst, washing the catalyst with glacial acetic acid.

-

Pour the combined filtrate into 3 L of water with stirring. The product, ethyl indole-2-carboxylate, will precipitate as a yellow solid.

-

Filter the solid, wash thoroughly with water, and dry in a desiccator to yield the final product (yields typically 41-44% based on o-nitrotoluene).[12] The product can be further purified by recrystallization.

Protocol: N-Alkylation of Ethyl Indole-2-carboxylate

This protocol is a representative procedure for functionalizing the indole nitrogen.[22]

-

To a solution of ethyl indole-2-carboxylate (1.0 mmol) in acetone (10 mL), add a solution of potassium hydroxide (3.0 mmol) in water (0.1 mL).

-

Add the alkylating agent (e.g., allyl bromide, 1.2 mmol) dropwise to the stirred solution at room temperature (approx. 20 °C).

-

Continue stirring for 2 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, pour the mixture into cold water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the N-alkylated indole-2-carboxylate.

Conclusion

The chemistry of indole-2-carboxylates is rich and multifaceted, offering a powerful platform for synthetic innovation and drug discovery. The classical synthetic routes, particularly the Reissert and Fischer syntheses, remain highly relevant for accessing the core scaffold, while modern palladium-catalyzed and microwave-assisted methods provide enhanced efficiency and milder conditions. A deep understanding of the scaffold's reactivity—specifically at the N-1, C-3, and C-2 positions—empowers chemists to design and execute synthetic strategies for creating complex and highly functionalized molecules. The proven success of this motif in targeting critical enzymes and receptors, from HIV-1 integrase to the NMDA receptor, ensures that the exploration of indole-2-carboxylate chemistry will continue to be a vibrant and impactful area of scientific research.

References

-

Madelung synthesis - Wikipedia. (n.d.). Wikipedia. Retrieved February 18, 2026, from [Link]

- Abe, M., Denneval, C., Nozawa-Kumada, K., & Kondo, Y. (2016).

- Ma, R., Wang, Y.-E., Xiong, D., & Mao, J. (2023). A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System. Organic Letters, 25(41), 7557-7561.

-

Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare. Retrieved February 18, 2026, from [Link]

- Synthesis and biological evaluation of indoles. (2011). Der Pharma Chemica, 3(6), 348-356.

- Di Fabio, R., et al. (1997). Substituted Indole-2-carboxylates as in Vivo Potent Antagonists Acting as the Strychnine-Insensitive Glycine Binding Site. Journal of Medicinal Chemistry, 40(7), 841-850.

- Taber, D. F., & Straney, P. J. (2010). Madelung Indole Synthesis. Organic Syntheses, 87, 337-345.

-

Reissert indole synthesis - Wikipedia. (n.d.). Wikipedia. Retrieved February 18, 2026, from [Link]

- Crossley, S. W. M., & Baran, P. S. (2019). Switchable N–H vs C3–H Carboxylation of Indoles using Dual-Function Reagents. ChemRxiv.

- Novel indole-2-carboxylates as ligands for the strychnine-insensitive N-methyl-D-aspartate-linked glycine receptor. (1992). Journal of Medicinal Chemistry, 35(22), 4105-4117.

- Gribble, G. W. (2016). Reissert Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.

-

Ethyl Indol-2-carboxylate - Chem-Impex. (n.d.). Chem-Impex. Retrieved February 18, 2026, from [Link]

- Dai, G., & Larock, R. C. (2004). New synthetic method for indole-2-carboxylate and its application to the total synthesis of duocarmycin SA. Organic & Biomolecular Chemistry, 2(16), 2245-2253.

- Mauger, J., et al. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES, 51(12), 2823-2832.

- Wang, Y., et al. (2017). A Practical Synthesis of Indole-2-carboxylic Acid.

- Wang, Y.-C., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020.

- Gabriele, B., et al. (2018). Carbonylative synthesis and functionalization of indoles.

- Kaur, G., et al. (2025). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au.

- Appendino, G., et al. (2025). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 30(3), 569.

- Varma, R. S., & Kumar, D. (2006). Microwave-assisted synthesis of indole-2-carboxylic acid esters in ionic liquid. Arkivoc, 2006(5), 75-81.

- Xue, S., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Bioorganic & Medicinal Chemistry Letters, 24(1), 313-317.

- Strauss, C. R., & Trainor, R. W. (1998). Reactions of Ethyl Indole-2-carboxylate in Aqueous Media at High Temperature. Australian Journal of Chemistry, 51(8), 703-706.

-

CMV. (2024, December 20). Reissert Indole Synthesis [Video]. YouTube. [Link]

- Fischer Indole Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 522-524). Cambridge University Press.

- Zhang, R.-H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(4), 1187-1199.

- Al-Hiari, Y. M., et al. (2016).

- Kong, Y. (2010). Synthetic method of indole-2-carboxylic acid.

- Siddiqui, N., et al. (2012). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry, 3(2), 200-205.

- Wang, Y.-C., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020.

- Noland, W. E., & Baude, F. J. (1963).

- Xia, C., & Li, Z. (2021). Visible-Light-Induced Carbonylation of Indoles with Phenols under Metal-Free Conditions: Synthesis of Indole-3-carboxylates. Organic Letters, 23(12), 4769-4774.

- de Heuvel, D., et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.

-

Fischer indole synthesis - Wikipedia. (n.d.). Wikipedia. Retrieved February 18, 2026, from [Link]

-

Indole carboxylation reaction by AnInD in the presence of 1 M KHCO 3. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

- Zhang, R.-H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry.

- Xue, S., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Bioorganic & Medicinal Chemistry Letters, 24(15), 3474-3479.

-

Fischer indole synthesis – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 18, 2026, from [Link]

-

Fischer Indole Synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 18, 2026, from [Link]

- Yoo, E. J., & Chen, X. (2010). Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds. Organic Letters, 12(23), 5522-5525.

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. chemimpex.com [chemimpex.com]

- 3. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]

- 16. A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System [organic-chemistry.org]

- 17. Madelung synthesis - Wikipedia [en.wikipedia.org]

- 18. bhu.ac.in [bhu.ac.in]

- 19. New synthetic method for indole-2-carboxylate and its application to the total synthesis of duocarmycin SA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]

- 23. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 24. connectsci.au [connectsci.au]

- 25. mdpi.com [mdpi.com]

- 26. Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials | European Journal of Chemistry [eurjchem.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. pubs.acs.org [pubs.acs.org]

- 29. mdpi.com [mdpi.com]

- 30. (PDF) Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives [academia.edu]

- 31. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Significance & Therapeutic Utility of 6-Fluoroindole Derivatives

[1]

Executive Summary: The Fluorine Effect

The indole moiety is ubiquitous in biology (e.g., Tryptophan, Serotonin), yet it suffers from rapid metabolic degradation, primarily via hydroxylation at the C5, C6, and C7 positions. 6-Fluoroindole derivatives represent a critical solution to this liability.[1]

The introduction of fluorine at C6 serves three distinct pharmacological functions:

-

Metabolic Blockade: It prevents CYP450-mediated hydroxylation at the highly reactive C6 position, significantly extending in vivo half-life (

).[1] -

Electronic Modulation: The high electronegativity of fluorine lowers the

of the indole N-H, potentially strengthening hydrogen bond donor capability in the active site. -

Lipophilicity Tuning: It increases

moderately, enhancing membrane permeability and blood-brain barrier (BBB) penetration.

This guide details the mechanistic basis of these effects, provides validated experimental protocols for their evaluation, and highlights their application in FDA-approved therapeutics like Tezacaftor .

Chemical Biology & Pharmacophore Analysis[2]

Metabolic Stability vs. Steric Perturbation

A key advantage of 6-fluoroindole is its "stealth" nature.[1] The van der Waals radius of Fluorine (1.47 Å) is only slightly larger than Hydrogen (1.20 Å), allowing the derivative to fit into binding pockets evolved for natural indoles. However, the C-F bond (approx. 116 kcal/mol) is metabolically inert compared to the C-H bond (approx. 99 kcal/mol), effectively blocking oxidative metabolism.

Visualization: The Metabolic Blocking Mechanism

The following diagram illustrates how 6-substitution diverts metabolic pathways, preventing the formation of rapid-clearance metabolites.

Caption: C6-Fluorination prevents hydroxylation-mediated clearance, shunting the molecule toward prolonged systemic circulation.[1]

Therapeutic Case Study: Tezacaftor (Symdeko®)

Tezacaftor (VX-661) is a CFTR modulator used for the treatment of Cystic Fibrosis.[1][2] Its core structure is built upon a 6-fluoroindole scaffold.[1][2][3]

-

Role of 6-Fluoroindole: The 6-fluoro substitution is not merely decorative.[1] In the development of CFTR correctors, the indole ring occupies a hydrophobic pocket within the CFTR transmembrane domain.

-

Significance: Early non-fluorinated analogs suffered from rapid oxidation. The 6-fluoro moiety maintains the necessary hydrophobic contacts while preventing the formation of phenolic metabolites that would be rapidly conjugated and excreted.

Experimental Protocols

Synthesis of the 6-Fluoroindole Core (Bartoli Method)

Context: While many routes exist, the Bartoli indole synthesis is preferred for 6-substituted indoles due to its ability to tolerate the fluorine atom under mild conditions.

Reagents:

-

2-Fluoro-nitrobenzene (Starting material)[1]

-

Vinylmagnesium bromide (1.0 M in THF)[1]

-

Anhydrous THF[1]

-

Saturated aqueous NH₄Cl[1]

Protocol:

-

Preparation: Flame-dry a 250 mL round-bottom flask and purge with Argon. Add 2-Fluoro-nitrobenzene (10 mmol) and dissolve in 50 mL anhydrous THF. Cool to -40°C.[1]

-

Grignard Addition: Add Vinylmagnesium bromide (30 mmol, 3 equiv.) dropwise over 20 minutes. Critical Step: Maintain temperature below -30°C to prevent polymerization.[1]

-

Cyclization: Stir the deep purple/brown solution at -40°C for 1 hour, then allow to warm to 0°C over 30 minutes.

-

Quench: Pour the reaction mixture into 100 mL of saturated NH₄Cl solution.

-

Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.